N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide
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Overview
Description
N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is a complex organic compound featuring multiple functional groups, including a chlorophenyl group, an oxazole ring, a pyrrolidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group. The pyrrolidine and pyrazole rings are then synthesized and coupled with the oxazole derivative under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide analogs: These compounds have slight modifications in their structure, such as different substituents on the rings.
Other oxazole derivatives: Compounds with an oxazole ring and various functional groups.
Pyrrolidine and pyrazole derivatives: Molecules containing pyrrolidine or pyrazole rings with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3/c1-12-18(19(24-29-12)16-5-3-4-6-17(16)21)20(28)25-8-7-15(11-25)26-10-14(9-22-26)23-13(2)27/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGGSPCVGDUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)N4C=C(C=N4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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